3-Bromo-6-chloro-7-methoxyquinoline
Description
Properties
Molecular Formula |
C10H7BrClNO |
|---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
3-bromo-6-chloro-7-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-10-4-9-6(3-8(10)12)2-7(11)5-13-9/h2-5H,1H3 |
InChI Key |
IJRUOMSUPMSVRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1Cl)Br |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route from Patent CN102850269A
A comprehensive synthetic process for a closely related compound, 6-bromo-3-chlorophenyl-methyl-2-methoxyquinoline (structurally similar to this compound), is described in patent CN102850269A. The process can be adapted and summarized as follows:
| Step | Reaction Description | Reagents/Conditions | Key Parameters | Outcome |
|---|---|---|---|---|
| 1 | Synthesis of 3-benzyl-6-bromo-2-chloroquinoline | Phosphorus oxychloride (71.4–80 mL), Dimethylformamide (27.2–30 mL), N-(4-bromophenyl)-3-hydrocinnamamide, Cryogenic bath cooling | Temperature control: 15–30 °C during DMF addition, then 35–45 °C for dissolution; Reaction at 80 °C overnight | Formation of 3-benzyl-6-bromo-2-chloroquinoline intermediate |
| 2 | Conversion to 3-benzyl-6-bromo-2-methoxyquinoline | Anhydrous methanol (200 mL), Sodium methoxide solution (200 mL), Reflux overnight | Reaction under reflux overnight | Methoxylation at position 2 |
| 3 | Chlorination and further functionalization | N-chlorosuccinimide (7.5 g), Benzoyl peroxide (1.2 g), Salt of wormwood (34.9 g), Dry tetracol phenixin (500 mL), Reflux 6 h | Stirred reflux for 6 hours | Formation of 6-bromo-3-chlorophenylmethyl-2-methoxyquinoline |
| 4 | Purification | Extraction with methylene dichloride, drying with magnesium sulfate, column chromatography, recrystallization with anhydrous diethyl ether | Standard purification techniques | Pure target compound |
This method highlights:
- Use of phosphorus oxychloride and DMF for chlorination and activation steps.
- Methoxylation by sodium methoxide in methanol.
- Radical chlorination using N-chlorosuccinimide and benzoyl peroxide.
- Purification by solvent extraction and column chromatography.
The process is characterized by relatively short reaction times, moderate temperatures, and stepwise functional group transformations, achieving good yields and purity.
Alternative Synthetic Route: Related Quinoline Derivatives
While direct preparation methods for this compound are scarce, synthesis of structurally related compounds such as 7-bromo-5-methoxyquinoline provides insights into possible strategies.
A patented method (CN112457243B) for 7-bromo-5-methoxyquinoline involves:
| Step | Reaction Description | Reagents/Conditions | Key Parameters | Outcome |
|---|---|---|---|---|
| 1 | Skraup condensation of 3,5-dibromoaniline with glycerol | 3,5-dibromoaniline, glycerol, sulfuric acid, sodium m-nitrobenzenesulfonate, heating to 100 °C then 135 °C for 3 h | Acidic medium, controlled heating | Formation of 5,7-dibromoquinoline |
| 2 | Methoxylation of 5,7-dibromoquinoline | Sodium methoxide, methanol, dimethylformamide, heating at 60 °C for 2 h | Nucleophilic aromatic substitution | Mixture of 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline |
| 3 | Purification | Column chromatography with petroleum ether:ethyl acetate (20:1) | Separation of isomers | Isolation of pure 7-bromo-5-methoxyquinoline |
This method avoids highly toxic reagents like nitrobenzene and allows for scale-up with good yields. Although the positions of halogens differ, the approach of halogenated aniline condensation followed by methoxylation and chromatographic separation is relevant for synthesizing halogenated methoxyquinolines.
Comparative Analysis of Preparation Methods
| Feature | Method from CN102850269A (3-benzyl-6-bromo-2-chloroquinoline route) | Method from CN112457243B (7-bromo-5-methoxyquinoline route) |
|---|---|---|
| Starting materials | N-(4-bromophenyl)-3-hydrocinnamamide, phosphorus oxychloride, DMF | 3,5-dibromoaniline, glycerol, sulfuric acid, sodium m-nitrobenzenesulfonate |
| Key reactions | Chlorination, methoxylation, radical chlorination | Skraup condensation, nucleophilic aromatic substitution |
| Reaction conditions | Cryogenic cooling, reflux, moderate heating | Acidic heating, moderate heating for substitution |
| Purification | Extraction, drying, column chromatography, recrystallization | Extraction, drying, column chromatography |
| Environmental considerations | Uses phosphorus oxychloride, careful temperature control | Avoids highly toxic nitrobenzene, simpler reagents |
| Yield and scalability | High yield, short reaction times, suitable for scale-up | High total yield, low raw material cost, scalable |
| Applicability to this compound | Directly applicable with adjustment | Provides conceptual framework |
Research Findings and Notes
The preparation of this compound requires precise control of halogenation to ensure substitution at the 3 and 6 positions with bromo and chloro groups, respectively, while installing the methoxy group at position 7.
Phosphorus oxychloride and DMF form a Vilsmeier reagent system that facilitates selective chlorination and activation of the quinoline ring.
Sodium methoxide in methanol effectively introduces the methoxy substituent via nucleophilic aromatic substitution.
Radical chlorination with N-chlorosuccinimide and benzoyl peroxide allows for selective chlorination under controlled conditions.
Purification by column chromatography using petroleum ether and ethyl acetate mixtures is standard to separate isomers and impurities.
The synthetic routes avoid the use of highly toxic reagents such as nitrobenzene, improving safety and environmental impact.
Reaction temperatures typically range between 15 °C and 135 °C depending on the step, with some requiring overnight reflux.
The processes are amenable to scale-up for industrial or laboratory synthesis.
Summary Table of Key Reaction Parameters
| Step | Reagents | Temperature (°C) | Time | Solvent | Notes |
|---|---|---|---|---|---|
| Chlorination (Vilsmeier) | Phosphorus oxychloride, DMF | 15–45 | Several hours | Two-neck flask, cryogenic bath | Formation of chloroquinoline intermediate |
| Methoxylation | Sodium methoxide, methanol | Reflux (approx. 65) | Overnight | Methanol | Nucleophilic substitution to introduce methoxy |
| Radical chlorination | N-chlorosuccinimide, benzoyl peroxide | Reflux | 6 hours | Dry tetracol phenixin | Selective chlorination at desired position |
| Purification | Column chromatography | Ambient | Variable | Petroleum ether:ethyl acetate (20:1) | Separation of target compound |
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-7-methoxy-quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Products: Various substituted quinolines with different functional groups.
Oxidation Products: Quinoline N-oxides.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
3-Bromo-6-chloro-7-methoxy-quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-6-chloro-7-methoxy-quinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity, or interfere with cell signaling pathways in cancer cells, resulting in anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
4-Bromo-6-methoxy-2-methylquinoline (I)
- Substituents : 4-Br, 6-OCH₃, 2-CH₃.
- Key Differences: The methyl group at position 2 introduces steric hindrance, while bromine at position 4 alters electronic effects compared to the target compound. This derivative was used to synthesize arsenic-containing quinoline analogs, highlighting its utility in metal coordination chemistry .
3-Bromo-4-chloro-6-fluoroquinoline
- Substituents : 3-Br, 4-Cl, 6-F.
- Molecular Formula : C₉H₄BrClFN.
- Molecular Weight : 260.49 g/mol.
- This fluorinated analog is prioritized in medicinal chemistry for improved bioavailability .
Positional Isomerism: Methoxy and Halogen Placement
7-Bromo-3-methoxyquinoline
- Substituents : 7-Br, 3-OCH₃.
- Key Differences: The reversed positions of bromine and methoxy groups significantly alter electronic distribution. The methoxy group at position 3 may enhance electron density at the quinoline core, favoring electrophilic substitution at adjacent positions .
7-Bromo-2-chloro-6-methoxyquinoxaline
- Substituents: 7-Br, 2-Cl, 6-OCH₃ (quinoxaline core).
- Molecular Formula : C₉H₆BrClN₂O.
- Molecular Weight : 273.51 g/mol.
- Key Differences: The quinoxaline core (two nitrogen atoms) provides distinct conjugation and redox properties compared to quinoline. This compound is explored in materials science for optoelectronic applications .
Functional Group Variations
3-Benzyl-6-bromo-2-methoxyquinoline
- Substituents : 6-Br, 2-OCH₃, 3-benzyl.
- However, steric bulk may reduce reactivity in substitution reactions compared to the target compound .
Data Table: Structural and Functional Comparison
Key Research Findings
- Methoxy at position 7 directs electrophiles to adjacent positions .
- Heterocycle Impact: Quinoxaline derivatives (e.g., 7-Bromo-2-chloro-6-methoxyquinoxaline) exhibit stronger π-π stacking due to dual nitrogen atoms, making them superior for conductive materials compared to quinolines .
- Biological Relevance : Fluorine and benzyl-substituted analogs show enhanced pharmacokinetic profiles, but the target compound’s balanced halogen/methoxy combination may offer a broader reactivity window for derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
